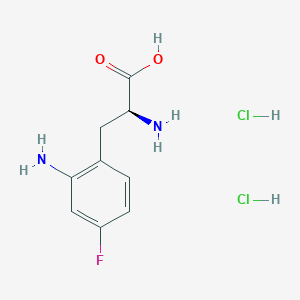![molecular formula C13H17NO4 B13039373 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . This compound features a phenyl ring substituted with an amino group and a methoxycarbonyl group, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a commercially available phenylpropanoic acid derivative.
Substitution Reaction: The phenyl ring undergoes a substitution reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under controlled conditions.
Esterification: The carboxylic acid group is esterified to form the methoxycarbonyl group. This step often involves the use of methanol and a strong acid catalyst like sulfuric acid.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the methoxycarbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), primary or secondary amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme functions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxycarbonyl group may enhance the compound’s solubility and facilitate its transport across biological membranes. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
3-(4-Aminophenyl)propanoic acid: Does not have the methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-[4-[(1R)-1-amino-3-methoxy-3-oxopropyl]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-18-13(17)8-11(14)10-5-2-9(3-6-10)4-7-12(15)16/h2-3,5-6,11H,4,7-8,14H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
MAXDNFWBBCHRFG-LLVKDONJSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)CCC(=O)O)N |
Kanonische SMILES |
COC(=O)CC(C1=CC=C(C=C1)CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)





![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)
![7-Iodothieno[3,2-c]pyridin-4-ol](/img/structure/B13039358.png)


